molecular formula C27H25ClN2O3 B2441265 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide CAS No. 1114831-11-6

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide

Cat. No. B2441265
CAS RN: 1114831-11-6
M. Wt: 460.96
InChI Key: QTIIYIPTURHDNL-UHFFFAOYSA-N
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Description

The compound “2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a quinoline ring, an amide linkage, and ether linkages .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. Additionally, the molecule contains ether linkages and an amide linkage, which could potentially participate in hydrogen bonding interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, compounds containing quinoline rings, ether linkages, and amide linkages can undergo a variety of chemical reactions. For example, the quinoline ring can participate in electrophilic aromatic substitution reactions, the ether linkage can be cleaved under acidic conditions, and the amide linkage can participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the quinoline ring, ether linkages, and amide linkage would likely contribute to its overall polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Synthesis of thienoquinoline derivatives, including those similar to the specified compound, involves multi-step chemical reactions. For example, the sodium salt of a related compound was synthesized and then converted to oxazinone derivatives, demonstrating the complex synthesis involved in creating these compounds (Awad, Abdel-rahman, & Bakhite, 1991).

  • Structural and Optical Properties : Research on the structural and optical properties of quinoline derivatives, such as pyrano quinolines, has been conducted to understand their polycrystalline nature and optical behavior, which could be relevant for similar compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).

Pharmacological Research

  • Synthesis and Reactivity : Laquinimod, a quinoline-3-carboxamide with similarities to the specified compound, has been synthesized and studied, highlighting the reactivity of these compounds and their potential in drug development (Jansson et al., 2006).

  • Catalysis in Chemical Reactions : Research on quinolylamide groups, which are structurally related, has shown their use in catalyzing arylation and alkenylation of C(sp3)–H bonds, demonstrating their potential application in facilitating complex chemical reactions (Ilies et al., 2017).

  • Metabolite Synthesis : The synthesis of metabolites of ethyl quinoline-3-carboxylate compounds, related to the specified compound, has been achieved. This research is significant for understanding the metabolic pathways and potential biological activities of these compounds (Mizuno et al., 2006).

Materials Science and Corrosion Studies

  • Materials Science Applications : Theoretical studies on quinoxalines, similar in structure, have been conducted to explore their potential as corrosion inhibitors, demonstrating the diverse applications of these compounds beyond pharmacology (Zarrouk et al., 2014).

  • Electrical and Dielectric Properties : Investigations into the electrical conductivity and dielectrical properties of quinoline derivative thin films have been conducted, which could have implications for similar compounds in electronics or material sciences (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, if this compound is found to have biological activity, studies could be conducted to elucidate its mechanism of action .

properties

IUPAC Name

2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3/c1-3-33-26-17-25(19-7-5-8-21(28)15-19)30-24-11-10-20(16-23(24)26)27(31)29-13-12-18-6-4-9-22(14-18)32-2/h4-11,14-17H,3,12-13H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIIYIPTURHDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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